3-Chloro-4-fluorobenzenesulfonyl chloride
Overview
Description
3-Chloro-4-fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFSO2Cl . The molecular weight is 229.06 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.552 (lit.), boiling point of 104-105 °C/1 mmHg (lit.), and a density of 1.610 g/mL at 25 °C (lit.) .Scientific Research Applications
Application in Polymer Chemistry
3-Chloro-4-fluorobenzenesulfonyl chloride has been utilized in activating hydroxyl groups of polymeric carriers. For example, 4-fluorobenzenesulfonyl chloride (fosyl chloride) is effective for the covalent attachment of biologicals to various solid supports such as functionalized polystyrene microspheres and Sepharose beads. This method preserves the biological function of enzymes, antibodies, and other biologicals attached to the solid phase, indicating potential therapeutic applications in bioselective separation (Chang et al., 1992).
Synthesis of Key Intermediates
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a variant of this compound, is used in synthesizing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a key intermediate for preparing pesticides like herbicidal j7uthiacet-methyL. This compound has been synthesized through a modified route to improve yield and cost-effectiveness (Du et al., 2005).
Photochemical and Radical Addition Reactions
Fluoroalkylsulfonyl chlorides, including variants like this compound, are used as fluorinated radical sources. They are involved in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions. This process yields α-chloro-β-fluoroalkylcarbonyl products, demonstrating their utility in diverse functionalization applications (Tang & Dolbier, 2015).
Cyclization and Synthesis of Benzothiadiazine Derivatives
This compound has been used in condensations with 2-aminopyridines and amidines to yield 1,2,4-benzothiadiazine-1,1-dioxides. This process demonstrates the compound's utility in synthesizing complex organic structures under mild, non-catalytic conditions (Cherepakha et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Action Environment
3-Chloro-4-fluorobenzenesulfonyl chloride is sensitive to moisture . Therefore, the environment in which it is stored and used can significantly influence its reactivity and stability. It should be stored under inert gas and in a moisture-free environment . Its reactivity may also be influenced by other environmental factors such as temperature and pH.
Properties
IUPAC Name |
3-chloro-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFXNSNBZNELII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238436 | |
Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91170-93-3 | |
Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091170933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-fluorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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